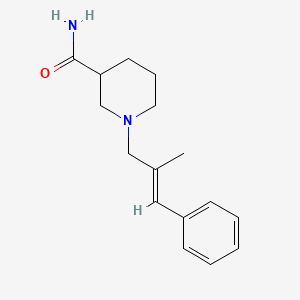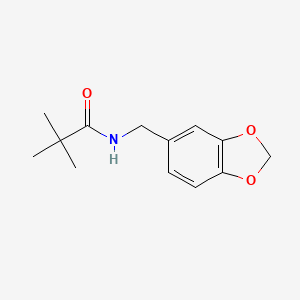
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a piperidine derivative that has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide acts as a sigma-1 receptor agonist, meaning that it binds to the sigma-1 receptor and activates its signaling pathway. This leads to a variety of downstream effects, including modulation of calcium signaling, regulation of ion channels, and modulation of neurotransmitter release. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has also been shown to modulate the activity of the endoplasmic reticulum, leading to changes in protein synthesis and folding.
Biochemical and Physiological Effects:
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate calcium signaling in neurons, leading to changes in synaptic transmission and plasticity. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has also been shown to modulate the activity of ion channels, including voltage-gated sodium and potassium channels. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to modulate the release of neurotransmitters, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective sigma-1 receptor agonist, making it a useful tool for studying the function of this receptor. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to have a relatively low toxicity profile, making it a safer alternative to other sigma-1 receptor agonists. However, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide does have some limitations. It has a relatively short half-life, meaning that it must be administered frequently to maintain its effects. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has a relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide. One area of interest is the role of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have potential as a therapeutic agent. Another area of interest is the role of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide in the regulation of pain sensation. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to modulate the activity of pain-sensing neurons, suggesting that it may have potential as a novel analgesic agent. Finally, there is interest in developing more potent and selective sigma-1 receptor agonists based on the structure of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide, which could lead to the development of new drugs for a variety of conditions.
Synthesemethoden
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of piperidine with 2-methyl-3-phenylacryloyl chloride in the presence of a base. Another method involves the reaction of piperidine with 2-methyl-3-phenylacrylonitrile followed by hydrolysis of the resulting nitrile. The purity of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been used in scientific research as a tool to study the function of various biological systems. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in many physiological processes including pain sensation, memory, and mood regulation. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has also been used to study the function of the endoplasmic reticulum, a cellular organelle that is involved in protein synthesis and folding.
Eigenschaften
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(10-14-6-3-2-4-7-14)11-18-9-5-8-15(12-18)16(17)19/h2-4,6-7,10,15H,5,8-9,11-12H2,1H3,(H2,17,19)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRTWFKYKXIEGF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)

![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6057655.png)
![2-methyl-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6057659.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)
![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)
![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)
![7-(2,3-dimethoxybenzyl)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057724.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6057738.png)